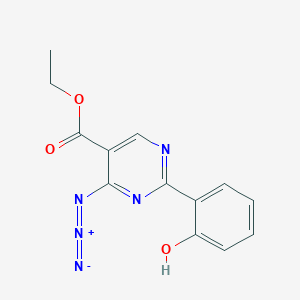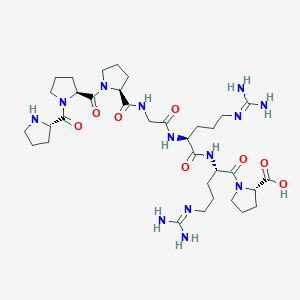![molecular formula C24H22O5 B12555356 [4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid CAS No. 185223-86-3](/img/structure/B12555356.png)
[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid is a complex organic compound characterized by its unique structure, which includes a phenoxyacetic acid moiety linked to a dihydroxybenzhydrylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4,4’-Dihydroxybenzhydrylidene: This intermediate is synthesized through a condensation reaction between 4-hydroxybenzaldehyde and 4-hydroxyacetophenone under acidic conditions.
Formation of the Propyl Derivative: The next step involves the alkylation of the dihydroxybenzhydrylidene intermediate with propyl bromide in the presence of a base such as potassium carbonate.
Coupling with Phenoxyacetic Acid: Finally, the propyl derivative is coupled with phenoxyacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to yield the target compound.
Industrial Production Methods
Industrial production of [4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydroxybenzhydrylidene group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the phenoxyacetic acid moiety may interact with cellular signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenoxyacetic Acid: Lacks the dihydroxybenzhydrylidene group, resulting in different chemical properties and biological activities.
4,4’-Dihydroxybenzophenone: Similar structure but lacks the phenoxyacetic acid moiety, leading to different reactivity and applications.
Uniqueness
[4-[1-(4,4’-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid is unique due to its combined structural features, which confer distinct chemical reactivity and potential biological activities. Its dual functional groups allow for versatile applications in various scientific fields.
Properties
CAS No. |
185223-86-3 |
|---|---|
Molecular Formula |
C24H22O5 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[4-[1,1-bis(4-hydroxyphenyl)but-1-en-2-yl]phenoxy]acetic acid |
InChI |
InChI=1S/C24H22O5/c1-2-22(16-7-13-21(14-8-16)29-15-23(27)28)24(17-3-9-19(25)10-4-17)18-5-11-20(26)12-6-18/h3-14,25-26H,2,15H2,1H3,(H,27,28) |
InChI Key |
VGBGCLVQISVXAH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O)C3=CC=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dimethyl-6-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12555286.png)
methanone](/img/structure/B12555291.png)
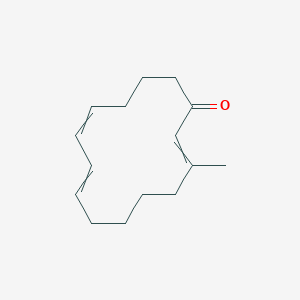

![2,3-Dichlorobicyclo[1.1.1]pent-1-ene](/img/structure/B12555304.png)
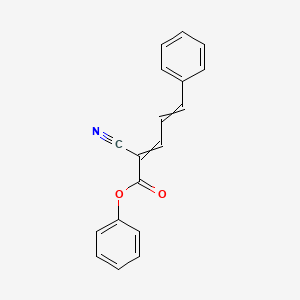
![(3,4-Dichlorophenyl)[2-(4-fluorobenzene-1-sulfonyl)cyclopropyl]methanone](/img/structure/B12555310.png)
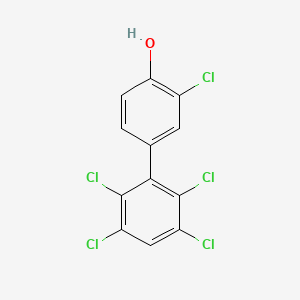


![{1-[(Benzylcarbamoyl)amino]-2,2-dichloroethenyl}(triphenyl)phosphanium perchlorate](/img/structure/B12555329.png)
![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
